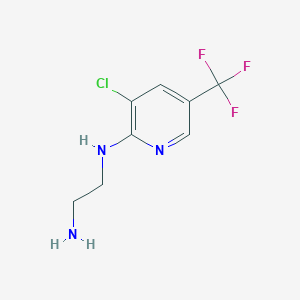
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine
説明
The compound "N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine" is a derivative of ethane-1,2-diamine with a substituted pyridine ring. This structure suggests potential for complexation with metals due to the presence of nitrogen donors, which can act as ligands. The chloro and trifluoromethyl groups on the pyridine ring may influence the electronic properties of the ligand and its complexes.
Synthesis Analysis
The synthesis of related ligands typically involves the reaction of a diamine with other chemical entities to introduce the desired substituents on the pyridine ring. For instance, the reaction of nickel (II) perchlorate with a similar ligand containing a pyridine moiety and additional piperidinyl groups yields a high-spin Ni(II) complex, indicating the potential for the target compound to form metal complexes as well .
Molecular Structure Analysis
The molecular structure of ligands similar to the target compound often exhibits a specific conformation that is influenced by the substituents on the pyridine ring. For example, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations between the pyridine rings and the bridging cyclohexane rings, which is crucial for their interaction with other molecules . This suggests that the target compound may also adopt a conformation that facilitates its interaction with metal ions.
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from similar compounds, which engage in various interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions . These interactions are significant in the crystal packing of the compounds and could also play a role in the reactivity of the target compound with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be deduced from its molecular structure. The presence of nitrogen donors suggests that it could have coordinating properties similar to those observed in the cobalt(III) complex with a related ligand, which exhibits specific coordination geometry and stereoselectivity . Additionally, the electronic properties of the ligand, as influenced by the substituents on the pyridine ring, could be reflected in the properties of its metal complexes, as seen in the palladium(II) complex with a related ligand . The complexation behavior with cadmium(II) of a ligand formed by the condensation of 2-pyridinecarbaldehyde with a diamine also provides insights into the potential coordination chemistry of the target compound .
科学的研究の応用
Chemistry and Coordination Properties
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine is known for its versatile chemistry, especially in the formation of complex compounds. Its structure allows for various chemical reactions, contributing significantly to coordination chemistry. Studies have detailed the compound's role in forming complexes with metals, showcasing its potential in developing new materials with unique magnetic, electrochemical, and spectroscopic properties. This aspect of research emphasizes the compound's utility in understanding and manipulating molecular interactions at the atomic level, leading to advancements in materials science and nanotechnology. The literature provides extensive insights into the preparation procedures, properties, and applications of these complex compounds, highlighting the compound's centrality in advancing coordination chemistry (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
In the realm of organic synthesis, N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine serves as a critical building block for synthesizing a wide array of organic compounds. Its unique chemical structure is conducive to the development of novel synthetic methodologies, enabling the creation of complex molecules with high precision and efficiency. Research in this area focuses on the compound's reactivity and how it can be leveraged to facilitate various chemical transformations, including but not limited to, catalysis, functionalization, and polymerization processes. These studies are instrumental in the discovery of new drugs, materials, and catalysts, underscoring the compound's importance in pushing the boundaries of organic chemistry and drug development (Li et al., 2019).
Biological and Medicinal Applications
Beyond its applications in pure chemistry, N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine is also a subject of interest in biological studies. Its structural features make it a candidate for the development of novel therapeutics and biologically active molecules. Research in this area explores the biological interactions and medicinal properties of compounds derived from or related to N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine, including their potential as antibiotics, anticancer agents, and enzyme inhibitors. These studies are crucial for the discovery of new treatments and understanding the molecular basis of diseases, highlighting the compound's role in advancing pharmaceutical sciences and health care (Alharbi, 2022).
Safety And Hazards
特性
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCJTOXEHSOJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377607 | |
| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
219478-19-0 | |
| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



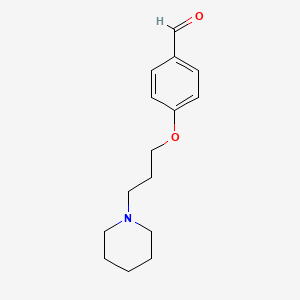
![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)

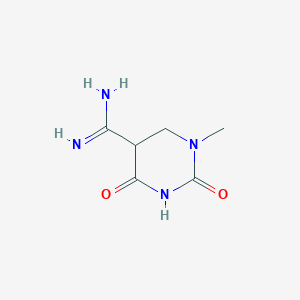
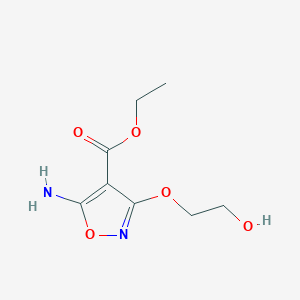
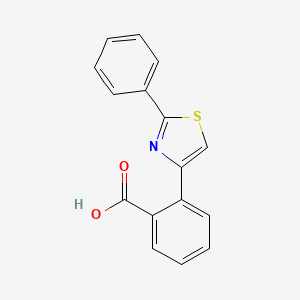
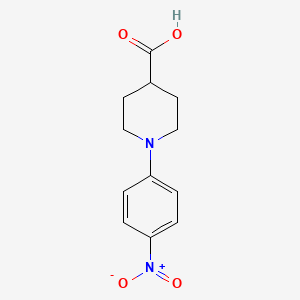
![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)
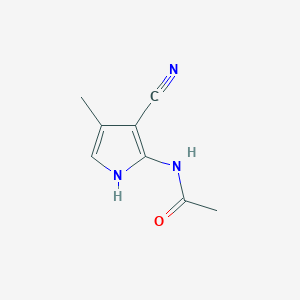
![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)
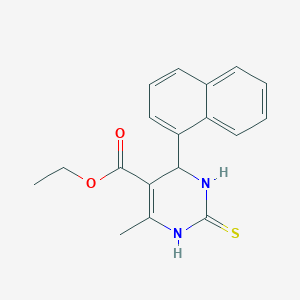
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)